Electrophilic Bromination Reactivity: 7-Position Exhibits 10.5-Fold Lower Rate Coefficient than 5-Position
Kinetic studies of aqueous bromination of molecular indazole establish position-specific reactivity hierarchies. The bimolecular rate coefficient (kbi) for electrophilic attack by Br2 at the 7-position is 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹, compared to 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹ at the 5-position and 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹ at the 3-position [1]. This 10.5-fold difference between the 7- and 5-positions dictates synthetic route feasibility and purity outcomes when accessing 7-bromo-1H-indazole via direct electrophilic bromination.
| Evidence Dimension | Bimolecular rate coefficient for electrophilic bromination (kbi) |
|---|---|
| Target Compound Data | 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹ |
| Comparator Or Baseline | 5-position: 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹; 3-position: 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹ |
| Quantified Difference | 7-position rate is 10.5-fold lower than 5-position; 7-fold lower than 3-position |
| Conditions | Aqueous bromination of molecular indazole with Br2 at 25°C |
Why This Matters
This kinetic disadvantage explains why direct electrophilic bromination is not the preferred route to 7-bromo-1H-indazole; procurement decisions should favor material produced via Sandmeyer-type diazotization of 7-aminoindazole for higher purity and yield.
- [1] Boulton BE, Coller BAW. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry. 1974;27(11):2343-2347. View Source
